![molecular formula C18H23FN4O B2363420 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone CAS No. 1285873-82-6](/img/structure/B2363420.png)
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It is also known by its chemical name, TAK-659. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves the inhibition of various kinases, including BTK, FLT3, and JAK3. This inhibition leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these processes has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone are still being studied. However, it has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Its inhibitory effects on various kinases, including BTK, FLT3, and JAK3, make it a promising candidate for further research. However, the limitations of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential toxicity and lack of selectivity towards specific kinases. Further research is needed to determine the optimal dosage and administration of this compound in order to minimize its potential toxicity.
Direcciones Futuras
The future directions for research on 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone include the optimization of its synthesis method, the determination of its optimal dosage and administration, and the identification of its specific targets and mechanisms of action. Further research is also needed to determine its potential applications in the treatment of specific diseases, including cancer, autoimmune diseases, and inflammatory diseases. The development of selective inhibitors of specific kinases may also lead to the development of more effective and targeted therapies for these diseases.
Métodos De Síntesis
The synthesis of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves several steps. The first step is the reaction of 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 1-bromo-2-fluorobenzene to form 2-(2-fluorophenyl)-6-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with piperazine to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. The final step involves the isopropylation of the nitrogen atom of the piperazine ring using isopropyl iodide to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone.
Aplicaciones Científicas De Investigación
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Propiedades
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)18-20-14(11-17(24)21-18)12-22-7-9-23(10-8-22)16-6-4-3-5-15(16)19/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDWNXGXWCOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

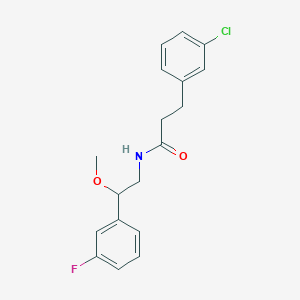
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)
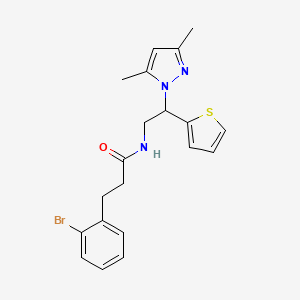
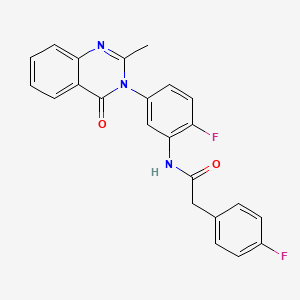
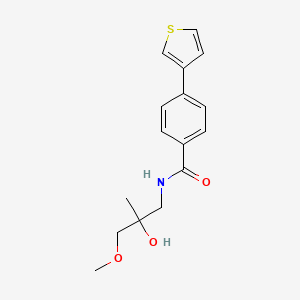
![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)

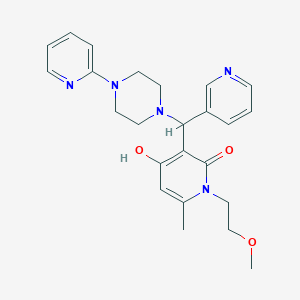
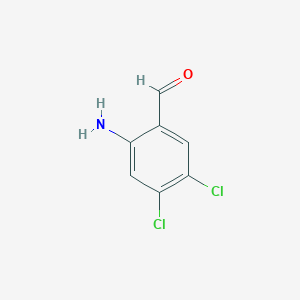
![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
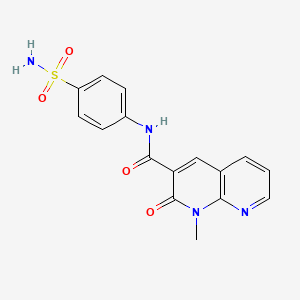
![7-ethoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363359.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)